2-Amino-7-bromofluorene synthesis and characterization
2-Amino-7-bromofluorene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-7-bromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-7-bromofluorene is a substituted fluorene derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a versatile precursor for the development of advanced materials and potential pharmaceutical agents. Fluorene-based compounds are of significant interest in materials science for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, owing to their rigid, planar structure and unique photophysical properties.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to 2-Amino-7-bromofluorene, its purification, and its thorough characterization using modern analytical techniques.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-7-bromofluorene is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-9H-fluoren-2-amine | [3] |
| CAS Number | 6638-60-4 | [4] |
| Molecular Formula | C₁₃H₁₀BrN | [3][4] |
| Molecular Weight | 260.13 g/mol | [3][4] |
| Appearance | Powder | [4] |
| Melting Point | 148-149 °C | [3][4] |
Synthetic Strategy and Protocol
The synthesis of 2-Amino-7-bromofluorene can be approached through several pathways. A robust and logical strategy involves a three-step sequence starting from the commercially available 2-aminofluorene. This method provides excellent control over the regioselectivity of the bromination by utilizing a protecting group strategy.
The core principles behind this synthetic choice are:
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Expertise & Experience: The amino group of 2-aminofluorene is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. Direct bromination would likely lead to a mixture of products. Acetylation of the amino group to form an amide moderates its activating effect and provides steric hindrance, favoring substitution at the less hindered para-position (C7).
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Trustworthiness: Each step in this protocol is a well-established, high-yielding transformation in organic chemistry. The progress of each reaction can be reliably monitored using standard techniques like Thin Layer Chromatography (TLC), and the intermediates and final product can be purified and characterized to validate their identity and purity at each stage.
Overall Synthetic Workflow
The diagram below outlines the three-step synthesis from 2-aminofluorene to the target compound, 2-Amino-7-bromofluorene.
Caption: Synthetic workflow for 2-Amino-7-bromofluorene.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetylaminofluorene (Protection)
Causality: The acetylation of the amino group in 2-aminofluorene is a critical first step. The resulting acetamido group is less activating than the amino group, which helps to prevent over-bromination and directs the electrophilic substitution to the desired C7 position in the subsequent step.
Protocol:
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In a 250 mL round-bottom flask, dissolve 2-aminofluorene (10.0 g, 55.2 mmol) in pyridine (50 mL).
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Cool the solution in an ice bath to 0-5 °C with gentle stirring.
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Slowly add acetic anhydride (6.2 mL, 66.2 mmol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
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Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate) until the starting material is consumed.
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Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
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Collect the resulting precipitate by vacuum filtration, and wash the solid thoroughly with cold water until the odor of pyridine is no longer detectable.
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Dry the white solid in a vacuum oven to yield 2-acetylaminofluorene. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 2-Acetylamino-7-bromofluorene (Bromination)
Causality: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. In a polar aprotic solvent like dimethylformamide (DMF), NBS effectively brominates the electron-rich aromatic ring at the position para to the directing acetamido group.
Protocol:
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In a 250 mL round-bottom flask, dissolve 2-acetylaminofluorene (10.0 g, 44.8 mmol) in DMF (100 mL).
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Add N-Bromosuccinimide (8.8 g, 49.3 mmol) to the solution in one portion.
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Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into 500 mL of water.
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Stir for 30 minutes to allow for complete precipitation of the product.
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Collect the solid by vacuum filtration and wash with copious amounts of water.
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Recrystallize the crude product from ethanol to afford pure 2-acetylamino-7-bromofluorene as a crystalline solid.
Step 3: Synthesis of 2-Amino-7-bromofluorene (Deprotection)
Causality: Acid-catalyzed hydrolysis is a standard method for the deprotection of N-acetyl groups. Refluxing in an acidic ethanolic solution efficiently cleaves the amide bond to regenerate the free amine.
Protocol:
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Suspend 2-acetylamino-7-bromofluorene (10.0 g, 33.1 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.
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Add concentrated hydrochloric acid (30 mL) to the suspension.
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Heat the mixture to reflux with stirring for 6-8 hours, until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
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Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8.
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Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield 2-Amino-7-bromofluorene.
Characterization of 2-Amino-7-bromofluorene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for structural confirmation.
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methylene protons (C9-H₂) around 3.8 ppm. A broad singlet for the amine protons (NH₂). The specific splitting patterns (doublets, doublet of doublets) will confirm the 2,7-substitution pattern.[5] |
| ¹³C NMR | Signals for 13 distinct carbon atoms, with aromatic carbons appearing between 110-150 ppm. The methylene carbon (C9) signal will be significantly upfield, around 36 ppm.[6] |
| FTIR | Characteristic N-H stretching bands for a primary amine (two bands) around 3300-3500 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration in the fingerprint region.[3][7] |
| Mass Spec. | A molecular ion peak (M⁺) and a prominent (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[8] |
| Melting Point | A sharp melting point in the range of 148-149 °C, indicating high purity.[3][4] |
Safety Information
2-Amino-7-bromofluorene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3][4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
This guide details a reliable and reproducible method for the synthesis of 2-Amino-7-bromofluorene, starting from 2-aminofluorene. The described protocol, based on a protection-bromination-deprotection sequence, allows for high regioselectivity and yield. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, making it suitable for further applications in research and development.
References
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PubChem. (n.d.). 2-Amino-7-bromofluorene. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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MDPI. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). Mass Spectrometry Analysis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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